
2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドは、キノリンコア構造を持つヘテロ環状化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野における潜在的な用途が注目されています。ヒドロキシル基、メチル基、ケトン、カルボキサミドなど、複数の官能基が存在するため、化学修飾や反応に適した多用途な分子です。
準備方法
合成経路と反応条件
2-ヒドロキシ-7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドの合成には、通常、次の手順が含まれます。
出発物質: 合成は、2-アミノベンズアミドやメチルアセト酢酸などの市販の出発物質から始まります。
環化反応: 重要なステップは、酸性または塩基性条件下でこれらの出発物質を環化してキノリンコアを形成することです。これは、ポリリン酸やナトリウムエトキシドなどの試薬を使用して達成できます。
官能基の修飾: その後のステップでは、選択的反応によってヒドロキシル基とメチル基を導入します。たとえば、ヒドロキシル化は、触媒の存在下で過酸化水素を使用して達成できますが、メチル化はヨウ化メチルと塩基を使用して行うことができます。
工業生産方法
工業的な設定では、この化合物の生産には、高収率と高純度を確保するために、最適化された反応条件が含まれる場合があります。これには、反応パラメータをより適切に制御するための連続フロー反応器の使用と、結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してケトンに酸化できます。
還元: ケトン基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
置換: アミド基は、さまざまな求核剤と求核置換反応を起こし、さまざまな誘導体を形成できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アミン、アルコール、チオール。
主な生成物
酸化: 2-ヒドロキシ-7-メチル-5,6,7,8-テトラヒドロキノリン-3,5-ジオンの生成。
還元: 2-ヒドロキシ-7-メチル-5-ヒドロキシ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドの生成。
置換: 使用する求核剤に応じて、さまざまな置換キノリン誘導体の生成。
科学研究への応用
化学
有機合成において、2-ヒドロキシ-7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その官能基は、さまざまな化学変換を可能にし、新しい合成方法の開発に役立ちます。
生物学
この化合物は、生物活性分子との構造的類似性により、生物学研究に潜在的な用途があります。これは、酵素阻害剤または受容体モジュレーターの設計のための足場として使用できます。
医学
医薬品化学では、この化合物の誘導体が薬理学的特性について調査されています。それらは、抗菌、抗がん、または抗炎症作用を示す可能性があり、薬物開発の候補となります。
産業
産業部門では、この化合物は染料、顔料、その他の材料の合成に使用できます。その安定性と反応性により、さまざまな産業用途に適しています。
科学的研究の応用
Chemistry
In organic synthesis, 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
2-ヒドロキシ-7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。複数の官能基の存在により、標的との水素結合、疎水性相互作用、その他の非共有結合相互作用を形成できます。
類似の化合物との比較
類似の化合物
2-ヒドロキシ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミド: 7位にメチル基がありません。
7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミド: 2位にヒドロキシル基がありません。
2-ヒドロキシ-7-メチル-5,6,7,8-テトラヒドロキノリン-3-カルボキサミド: 5位にケトン基がありません。
独自性
2-ヒドロキシ-7-メチル-5-オキソ-5,6,7,8-テトラヒドロキノリン-3-カルボキサミドにおける官能基のユニークな組み合わせにより、独自の化学的および生物学的特性が実現しています。ヒドロキシル基とケトン基の両方が存在することで、多様な化学反応性が可能になり、メチル基は親油性を高め、生物活性と膜透過性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the methyl group at the 7-position.
7-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the hydroxyl group at the 2-position.
2-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the ketone group at the 5-position.
Uniqueness
The unique combination of functional groups in 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide provides it with distinct chemical and biological properties. The presence of both a hydroxyl group and a ketone group allows for diverse chemical reactivity, while the methyl group enhances its lipophilicity, potentially improving its biological activity and membrane permeability.
特性
IUPAC Name |
7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-5-2-8-6(9(14)3-5)4-7(10(12)15)11(16)13-8/h4-5H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMFGFUSFBFQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
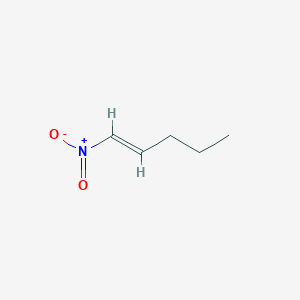
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
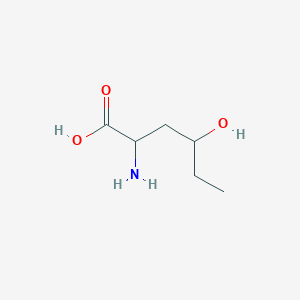
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
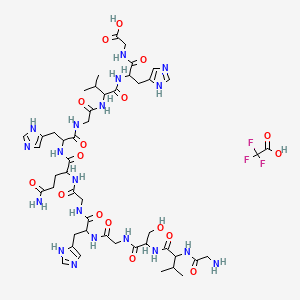
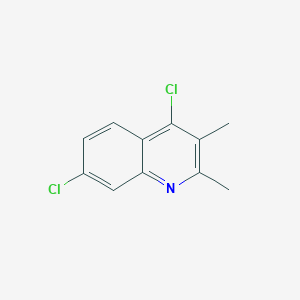





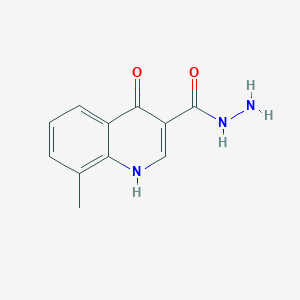
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
